Cumyl-BC-HPMEGACLONE
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C28H30N2O |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
5-(2-bicyclo[2.2.1]heptanylmethyl)-2-(2-phenylpropan-2-yl)pyrido[4,3-b]indol-1-one |
InChI |
InChI=1S/C28H30N2O/c1-28(2,22-8-4-3-5-9-22)30-15-14-25-26(27(30)31)23-10-6-7-11-24(23)29(25)18-21-17-19-12-13-20(21)16-19/h3-11,14-15,19-21H,12-13,16-18H2,1-2H3 |
InChI Key |
VFBNNQOHBYEVLU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)N2C=CC3=C(C2=O)C4=CC=CC=C4N3CC5CC6CCC5C6 |
Origin of Product |
United States |
Chemical Synthesis and Derivatization Strategies of Cumyl Bc Hpmegaclone and Analogues
Synthetic Pathways for the γ-Carbolinone Core Structure
The γ-carbolinone core, specifically the 2,5-dihydro-1H-pyrido[4,3-b]indol-1-one system, forms the foundational tricyclic structure of Cumyl-BC-HPMEGACLONE and related SCRAs. scbt.comnih.govbachem.comontosight.aiwikipedia.orgunodc.org Several synthetic strategies have been developed for constructing this core, often leveraging established heterocyclic synthesis methodologies.
One prominent approach involves Pictet-Spengler reactions , which are widely used for the synthesis of tetrahydro-β-carboline and related fused heterocyclic systems. These reactions typically involve the condensation of tryptamine (B22526) derivatives with aldehydes or ketones under acidic conditions, followed by intramolecular cyclization. rsc.orgnih.govacs.orgresearchgate.netacs.orgthieme-connect.commdpi.com For instance, gold-catalyzed domino cycloisomerization/Pictet-Spengler reactions of 2-(4-aminobut-1-yn-1-yl)anilines with aldehydes have been reported to yield tetrahydropyrido[4,3-b]indole scaffolds. nih.govacs.org Another strategy involves the cyclization of N-(2,2-dimethoxyethyl)-1H-indole-2-carboxamides using polyphosphoric acid (PPA) at elevated temperatures, a method noted for its simplicity and high yields. sci-hub.se Furthermore, Fischer indole (B1671886) synthesis, starting from phenylhydrazine (B124118) derivatives and carbonyl compounds, can be employed to build precursors that are subsequently cyclized to form the γ-carbolinone core. sioc-journal.cn The synthesis of Cumyl-PEGACLONE, a related analogue, involves the formation of the γ-carbolinone core followed by the introduction of a pentyl chain and the cumyl group. bachem.comwikipedia.orgsmolecule.com
Table 1: Representative Synthetic Pathways for the γ-Carbolinone Core Structure
| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Yield (%) | Reference |
| Cyclization of Indole-2-carboxamide derivative | N-(2,2-dimethoxyethyl)-1H-indole-2-carboxamide | Polyphosphoric acid (PPA) | 110 °C, 30 min | 95 | sci-hub.se |
| Pictet-Spengler Reaction (Gold-catalyzed) | 2-(4-aminobut-1-yn-1-yl)aniline, Aldehyde | AuIPrCl (5 mol%), AgSbF₆ (10 mol%) | Varies | Good | nih.govacs.org |
| Fischer Indole Synthesis followed by cyclization/oxidation | Phenylhydrazine derivative, Carbonyl compound; Tryptophan methyl ester, Aldehyde, SOCl₂/MeOH | Oxidizing agents (e.g., I₂, DMSO/H₂O₂) | Varies | Varies | mdpi.comsioc-journal.cn |
| Pd(OAc)₂-catalyzed dehydrogenative C–H activation of indole-2-carboxamides | Indole-2-carboxamides | Pd(OAc)₂, Indole-2-carboxamides | Varies | Varies | sioc-journal.cnbeilstein-journals.org |
Introduction of the Cumyl Moiety in SCRA Synthesis
The cumyl moiety, chemically known as the 2-phenylpropan-2-yl group, is a characteristic substituent found in many synthetic cannabinoids, including this compound. scbt.combachem.comunodc.orgacs.orgnih.gov In the context of γ-carbolinone SCRAs, this bulky lipophilic group is typically appended to the nitrogen atom at the 2-position of the pyrido[4,3-b]indole core. bachem.comwikipedia.orgunodc.org
The introduction of the cumyl group is generally achieved through N-alkylation reactions . This process involves reacting the nitrogen atom of the heterocyclic core with a cumyl-containing electrophile, such as cumyl bromide or a related halide, in the presence of a suitable base. Common bases used for such transformations include sodium hydride (NaH), potassium tert-butoxide (KOtBu), or triethylamine, often in polar aprotic solvents like dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), or acetonitrile. acs.orgthieme-connect.deambeed.comgoogle.comgoogle.com For example, the synthesis of cumyl-derived indole-3-carboxamides involves the alkylation of the indole nitrogen with cumyl bromide using NaH. acs.org Similarly, the synthesis of Cumyl-PEGACLONE involves the introduction of the cumyl group onto the γ-carbolinone core. bachem.comwikipedia.org
Table 2: Strategies for Introducing the Cumyl Moiety
| Reaction Type | Substrate | Alkylating Agent | Base | Solvent | Conditions | Yield (%) | Reference |
| N-Alkylation | γ-Carbolinone core | Cumyl bromide | NaH | DMF | 0 °C to rt, 1 h | Varies | acs.org |
| N-Alkylation | γ-Carbolinone core | Cumyl halide | KOtBu | THF | 0 °C to rt, 48 h | 65-84% | acs.org |
| N-Alkylation | Indole derivative | Cumyl bromide | NaH | DMF | 0 °C to rt, 1 h | Varies | acs.org |
| N-Alkylation | Pyrido[4,3-b]indol-1-one derivative | Cumyl halide | Base | Solvent | Varies | Varies | thieme-connect.deambeed.comgoogle.comgoogle.com |
Alkylation Strategies for the Norbornyl Methyl Side Chain
This compound features a norbornyl methyl (NBM) side chain, which is attached to the γ-carbolinone core. scbt.comnih.gov This bicyclic substituent is typically introduced via N-alkylation, likely at the nitrogen atom of the pyrido ring system (often designated as N-1 or N-5 depending on the numbering convention). ontosight.ai
The synthesis involves reacting the γ-carbolinone core, which has been previously functionalized with the cumyl group at the N-2 position, with an appropriate norbornyl methyl alkylating agent . This agent would typically be a norbornyl methyl halide (e.g., bromide or iodide). The reaction is carried out in the presence of a base, such as NaH or KOtBu, in polar aprotic solvents like DMF or THF, similar to the conditions used for cumylation. thieme-connect.deambeed.comgoogle.comgoogle.com The specific synthesis of the 5-aminomethyl bicyclo[2.2.1]hept-2-ene has been described, which could serve as a precursor for the NBM moiety. rsc.org
Table 3: Strategies for Introducing the Norbornyl Methyl Side Chain
| Reaction Type | Substrate | Alkylating Agent | Base | Solvent | Conditions | Yield (%) | Reference |
| N-Alkylation | Cumyl-γ-carbolinone core | Norbornyl methyl halide | Base | Solvent | Varies | Varies | thieme-connect.deambeed.comgoogle.comgoogle.com |
| N-Alkylation | γ-Carbolinone core | (Bicyclo[2.2.1]hept-2-yl)methyl halide | Base | Solvent | Varies | Varies | ontosight.ai |
Preparation of Research Analogues with Homologous Alkyl and Alicyclic N-1 Substituents
The synthesis of research analogues of this compound with homologous alkyl and alicyclic substituents at the N-1 position follows similar N-alkylation strategies. By varying the alkylating agent, a diverse library of compounds can be generated. For instance, Cumyl-CBMEGACLONE, an analogue featuring a cyclobutylmethyl group, has been synthesized, highlighting the modularity of this synthetic approach. scbt.comnih.govacs.org
The general procedure involves reacting the N-cumyl-γ-carbolinone intermediate with various alkyl or alicyclic halides (e.g., cyclobutyl methyl bromide, pentyl bromide, or other substituted alkyl halides) in the presence of a base (e.g., NaH, KOtBu) in polar aprotic solvents (e.g., DMF, THF). thieme-connect.deambeed.comgoogle.comgoogle.com This allows for systematic exploration of structure-activity relationships by modifying the N-1 substituent.
General Synthetic Methodologies for Cumyl-Derived Carboxamide SCs
While this compound itself is a γ-carbolinone, the broader class of cumyl-derived synthetic cannabinoids includes numerous carboxamide derivatives , such as indole-3-carboxamides and indazole-3-carboxamides. acs.orgresearchgate.netfrontiersin.org The synthesis of these compounds typically involves the formation of an amide bond between a carboxylic acid derivative and an amine, often facilitated by coupling reagents.
Key coupling reagents widely employed in organic synthesis for amide bond formation include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC), N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl), and phosphonium (B103445) or aminium salts such as HATU, HBTU, TBTU, BOP, and PyBOP. scbt.combachem.comacs.orgresearchgate.netfrontiersin.orgsigmaaldrich.comluxembourg-bio.comnih.govjocpr.com These reagents, often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress racemization and enhance coupling efficiency, facilitate the reaction between a carboxylic acid (or its activated form) and an amine. bachem.comsigmaaldrich.comluxembourg-bio.com Cumylamine is a common amine precursor used in the synthesis of cumyl-derived carboxamides. acs.org
Table 4: Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Common Additives | Common Bases | Typical Solvents | Application Context | Reference |
| DCC | HOBt, HOSu | Et₃N, DIPEA | DCM, DMF | Peptide synthesis, general amide coupling | bachem.comluxembourg-bio.com |
| EDC·HCl | HOBt, HOAt | Et₃N, DIPEA | DMF, NMP, DCM | Peptide synthesis, bioconjugation | bachem.comacs.orgluxembourg-bio.comnih.govmdpi.com |
| HATU | HOAt | DIPEA, NMM | DMF, DCM | Peptide synthesis (difficult couplings) | bachem.comsigmaaldrich.com |
| HBTU/TBTU | HOBt | DIPEA, NMM | DMF, DCM | Peptide synthesis | bachem.comresearchgate.netsigmaaldrich.com |
| BOP | HOBt | DIPEA | DMF | Peptide synthesis | bachem.comsigmaaldrich.com |
| PyBOP | HOBt | DIPEA | DMF | Peptide synthesis | bachem.comsigmaaldrich.com |
| COMU | Oxyma Pure | DIPEA | DMF | Peptide synthesis | bachem.comsigmaaldrich.com |
| Cumylamine | N/A | N/A | N/A | Synthesis of cumyl-derived carboxamides | acs.org |
These methodologies provide a robust framework for the synthesis of this compound and its analogues, allowing for precise control over the introduction of the core structure and its key substituents.
Compound List:
this compound
Cumyl-NBMEGACLONE
Cumyl-BC[2.2.1]HpMeGaClone
Cumyl-PEGACLONE
Cumyl-CBMEGACLONE
Cumyl-CH-MEGACLONE
Cumyl-PICA
Cumyl-5F-PICA
Cumyl-PINACA
Cumyl-5F-PINACA
Cumyl-BICA
Cumyl-4CN-BINACA
5F-CUMYL-PEGACLONE
5F-CUMYL-PICA
5F-MDMB-PICA
AMB-FUBINACA
AB-FUBINACA
5F-MDMB-PINACA (5F-ADB)
AB-CHMINACA
Indole-3-carboxamides
Indazole-3-carboxamides
Pharmacological Characterization of Cumyl Bc Hpmegaclone at Cannabinoid Receptors
In Vitro Assessment of Cannabinoid Receptor (CB1 and CB2) Binding Affinity
Studies investigating the binding affinity of Cumyl-BC-HPMEGACLONE and its close analogs, such as Cumyl-CH-MEGACLONE, reveal a strong interaction with the human cannabinoid receptor 1 (hCB1). Cumyl-CH-MEGACLONE has demonstrated high binding affinity, with a reported inhibition constant (Ki) of 1.01 nM at the hCB1 receptor researchgate.netnih.gov. This affinity is noted to be approximately 2.5 times greater than that of JWH-018 researchgate.netnih.gov. Further research on a broader class of cumyl-derived synthetic cannabinoids, including indole (B1671886) and indazole carboxamides, indicates potent binding affinities for CB1, with Ki values generally ranging from 0.43 to 12.3 nM acs.org. Specifically, Cumyl-CBMINACA exhibited a higher binding affinity (Ki = 1.32 nM) compared to Cumyl-CBMICA (Ki = 29.3 nM) at the hCB1 receptor researchgate.net. These compounds also show affinity for the CB2 receptor, with reported Ki values typically in the range of 11.3 to 122 nM acs.org. The norbornyl derivatives (NBM SCRAs) within this chemical family have also displayed high affinities, with Ki values between 0.25 and 1.87 nM researchgate.net.
Table 1: Binding Affinity (Ki) at CB1 and CB2 Receptors
| Compound Name | Receptor | Binding Affinity (Ki) | Reference |
| Cumyl-CH-MEGACLONE | hCB1 | 1.01 nM | researchgate.netnih.gov |
| JWH-018 | hCB1 | Reference | researchgate.netnih.gov |
| Cumyl-derived SCs (Indole) | CB1 | 2.8–12.3 nM | acs.org |
| Cumyl-derived SCs (Indazole) | CB1 | 0.43–2.3 nM | acs.org |
| Cumyl-CBMICA | hCB1 | 29.3 nM | researchgate.net |
| Cumyl-CBMINACA | hCB1 | 1.32 nM | researchgate.net |
| Cumyl-derived SCs (General) | CB2 | 11.3–122 nM | acs.org |
| Norbornyl derivatives | CB1 | 0.25–1.87 nM | researchgate.net |
Functional Efficacy Profiling at CB1 and CB2 Receptors
In terms of functional efficacy, this compound analogs have been characterized as potent and efficacious agonists. Cumyl-CH-MEGACLONE exhibits a half-maximal effective concentration (EC50) of 1.22 nM at the hCB1 receptor, with a maximal efficacy (EMAX) of 143.4% above constitutive receptor activity researchgate.netnih.gov. This efficacy is reported to be approximately 1.13-fold higher than that of JWH-018 researchgate.netnih.gov. Cumyl-derived synthetic cannabinoids, in general, are described as high efficacy, full agonists at CB1 receptors, with maximal effects comparable to or exceeding those of reference agonists like CP 55,940 (ranging from 108% to 120%) acs.org. Cumyl-PEGACLONE and its fluorinated analog, 5F-Cumyl-PEGACLONE, have demonstrated strong CB1 activation with sub-nanomolar EC50 values and efficacies that surpass JWH-018 by more than threefold in β-arrestin2 assays and nearly twofold in mini-Gαi assays researchgate.net. Cumyl-CBMINACA also demonstrated higher potency (EC50 = 55.4 nM) and efficacy (Emax = 207%) at the hCB1 receptor compared to Cumyl-CBMICA (EC50 = 497 nM, Emax = 168%) researchgate.net.
Metabolism and Biotransformation of Cumyl Bc Hpmegaclone
Identification of Phase I Metabolic Pathways
The primary route of metabolism for Cumyl-BC-HPMEGACLONE involves Phase I reactions, which introduce or expose functional groups on the parent molecule. springernature.com For this compound, the main metabolic transformations observed are oxidative in nature. Studies based on authentic urine samples have identified several key pathways:
Monohydroxylation: The addition of a single hydroxyl (-OH) group is a dominant metabolic pathway.
Dihydroxylation: The addition of two hydroxyl groups to the molecule is also a significant transformation.
Trihydroxylation: In some instances, the molecule undergoes the addition of three hydroxyl groups.
These oxidative reactions prepare the compound for subsequent Phase II metabolism (e.g., glucuronidation) and excretion. nih.gov Analysis of urine samples after enzymatic hydrolysis to cleave glucuronide conjugates confirms that these hydroxylated metabolites are the primary targets for detection. nih.gov
Site-Specific Hydroxylation Patterns (e.g., Cumyl Moiety, Norbornyl Methyl Tail, γ-Carbolinone Core)
The hydroxylation of this compound occurs at specific locations on its chemical structure, influencing the profile of metabolites produced. nih.gov
Norbornyl Methyl (NBM) Tail: The primary site for metabolic attack is the NBM tail. The main metabolites identified are products of monohydroxylation at this bicyclic structure. The complexity of this moiety allows for hydroxylation at various positions, leading to different isomers. nih.govnih.gov
γ-Carbolinone Core: While the NBM tail is the preferred site, hydroxylation can also occur on the core structure of the molecule. nih.gov This pathway is also observed in related γ-carbolinone compounds like Cumyl-PEGACLONE. nih.govjefferson.edu
Cumyl Moiety: Unlike some other cumyl-containing synthetic cannabinoids where hydroxylation on the cumyl group is a major pathway, for this compound, this appears to be a less significant route compared to modifications on the NBM tail. nih.gov However, in related compounds like Cumyl-NBMINACA, hydroxylation on the cumyl moiety occurs in addition to dihydroxylation on the NBM tail. nih.gov
In Vitro Metabolism Studies Utilizing Human Liver Microsomes
To confirm metabolic pathways identified in authentic samples and generate reference standards, in vitro studies are employed. nih.gov Pooled human liver microsomes (pHLM) are a standard tool for this purpose, as they contain a rich concentration of Phase I enzymes, particularly cytochrome P450 (CYP450) enzymes responsible for oxidative metabolism. springernature.comnih.govdshs-koeln.dedls.com
In the case of this compound, incubation with pHLM has been used to generate its Phase I metabolites. nih.govnih.gov The results from these in vitro assays are then compared with the metabolite profiles found in human urine samples. This comparative analysis helps to confirm the identity of in vivo metabolites and provides a reliable method for studying the biotransformation of the compound in a controlled laboratory setting. nih.govnih.gov The pHLM assay for this compound confirmed that hydroxylation is a major biotransformation step. nih.govnih.gov
Ex Vivo Metabolic Pathway Characterization in Authentic Biological Specimens
The definitive characterization of metabolic pathways relies on the analysis of authentic biological samples from individuals who have consumed the substance. For this compound, metabolic profiling has been performed on human urine samples. nih.govnih.gov
These analyses were conducted using advanced analytical techniques, specifically liquid chromatography–quadrupole time-of-flight mass spectrometry (LC-qToF-MS), after enzymatic treatment of the urine to release conjugated metabolites. nih.govnih.gov Through the examination of four distinct urine samples, researchers identified a total of nine human Phase I metabolites for this compound. The metabolic profile was dominated by mono-, di-, and trihydroxylated products, primarily located on the NBM tail. nih.gov
The table below summarizes the key metabolites identified in authentic urine samples.
| Metabolite ID | Biotransformation | Primary Location of Modification | Detection Confirmation |
|---|---|---|---|
| Metabolite 1 | Monohydroxylation | Norbornyl Methyl Tail | Authentic Urine, pHLM |
| Metabolite 2 | Monohydroxylation | Norbornyl Methyl Tail (Isomer) | Authentic Urine, pHLM |
| Metabolite 3 | Dihydroxylation | Norbornyl Methyl Tail | Authentic Urine, pHLM |
| Metabolite 4 | Trihydroxylation | Norbornyl Methyl Tail | Authentic Urine, pHLM |
| ... (and others) | Various Hydroxylations | Norbornyl Methyl Tail / Core | Authentic Urine, pHLM |
Identification of Key Metabolites for Forensic and Research Applications
Given that the parent compound is often undetectable after consumption, identifying specific and abundant metabolites is crucial for proving intake. nih.govnih.gov For this compound, the most suitable urinary biomarkers are the products of hydroxylation on the side chain.
Specifically, two distinct monohydroxylated metabolites formed on the norbornyl methyl tail have been proposed as the most reliable urinary markers for detecting the consumption of this compound. nih.govnih.gov Targeting these metabolites in toxicological screenings provides a sensitive and specific method to confirm exposure to this particular synthetic cannabinoid. nih.gov
The table below details the recommended biomarkers.
| Recommended Biomarker | Metabolic Transformation | Rationale for Selection |
|---|---|---|
| Monohydroxy-Cumyl-NBMEGACLONE (Isomer 1) | Monohydroxylation at the norbornyl methyl tail | Abundant and specific metabolite found in authentic urine samples. |
| Monohydroxy-Cumyl-NBMEGACLONE (Isomer 2) | Monohydroxylation at the norbornyl methyl tail | A second abundant and specific isomer providing confirmative evidence of intake. |
Advanced Analytical Methodologies for Characterization and Identification in Research
Gas Chromatography-Mass Spectrometry (GC-MS) for Structure Elucidation and Isomer Separation
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of Cumyl-BC-HPMEGACLONE and its isomers. The gas chromatograph separates the endo- and exo-isomers of the compound, which arise from the stereochemistry of the norbornyl methyl side chain. researchgate.netnih.gov Following separation, the mass spectrometer provides fragmentation patterns that are crucial for preliminary structural identification. The electron ionization (EI) mass spectra of the isomers are typically very similar, necessitating chromatographic separation for their distinction. nih.gov
Table 1: GC-MS Data for this compound Isomers
| Isomer | Retention Time (min) | Key Mass Fragments (m/z) |
|---|---|---|
| exo-isomer | Varies by column and method | 410 (M+), 291, 249, 119 |
| endo-isomer | Varies by column and method | 410 (M+), 291, 249, 119 |
Note: Absolute retention times are method-dependent; relative elution order is key for isomer differentiation.
Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS and HR-LC-ESI-MS) for Comprehensive Characterization
Liquid chromatography coupled with electrospray ionization-mass spectrometry, particularly high-resolution mass spectrometry (HR-LC-ESI-MS), offers complementary data to GC-MS. This technique is instrumental in determining the accurate mass of the protonated molecule [M+H]+, which allows for the calculation of the elemental composition. nih.gov Tandem mass spectrometry (MS/MS) experiments on the protonated molecule and its adducts (e.g., sodium and potassium) reveal characteristic fragmentation pathways that further confirm the molecular structure. nih.gov For instance, the MS/MS spectrum of the [M+H]+ ion of this compound typically shows product ions resulting from the cleavage of the cumyl group and fragmentation of the norbornyl moiety. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Unambiguous Structural Determination and Stereoisomer Differentiation
Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the unambiguous structural determination of this compound. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provide detailed information about the chemical environment of each atom and the connectivity within the molecule. Crucially, NMR is capable of differentiating between the endo- and exo-isomers, a task that can be challenging with mass spectrometry alone. researchgate.net Specific chemical shifts and coupling constants in the ¹H NMR spectrum are characteristic for each stereoisomer.
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, provide a "fingerprint" of the molecule based on the vibrational modes of its functional groups. The IR spectrum of this compound will exhibit characteristic absorption bands for the carbonyl group (C=O stretch) of the gamma-carbolinone core, as well as vibrations associated with the aromatic rings and the aliphatic side chain. nih.govunibo.it Raman spectroscopy offers complementary information and can be particularly useful for analyzing bulk samples or materials impregnated with the compound. researchgate.netojp.gov
Gas Chromatography-Solid State Infrared Spectroscopy (GC-sIR) Applications
Gas Chromatography-Solid State Infrared Spectroscopy (GC-sIR) is a powerful hyphenated technique that combines the separation capabilities of GC with the structural information of IR spectroscopy. As the isomers of this compound are separated on the GC column, they are deposited onto a cryogenically cooled surface, and their solid-state IR spectra are recorded. nih.gov This allows for the acquisition of distinct vibrational spectra for the endo- and exo-isomers, providing an additional layer of confirmation for their identification. nih.govnih.gov
Application of Quantum-Chemistry-Based Calculations for Spectroscopic Data Interpretation
To aid in the interpretation of complex spectroscopic data, particularly for distinguishing between the endo- and exo-isomers, quantum-chemistry-based calculations are employed. researchgate.net By calculating the theoretical NMR spectra for both possible isomers, a direct comparison with the experimental data can be made. researchgate.netdntb.gov.ua This computational approach provides a high degree of confidence in assigning the correct stereochemistry to the experimentally observed signals, which is critical for the definitive characterization of this compound. researchgate.net
Orthogonal Analytical Approaches for Robust Compound Identification
The reliable identification of novel psychoactive substances like this compound hinges on the application of orthogonal analytical approaches. nih.gov This strategy involves using multiple analytical techniques that rely on different physical and chemical principles. For example, combining a separation technique (GC or LC) with a detection method that provides structural information (MS, IR, or NMR) significantly reduces the likelihood of misidentification. The use of a comprehensive suite of techniques, as detailed above, ensures a robust and defensible identification of this synthetic cannabinoid in forensic and research settings. cfsre.orgnih.govnih.gov
Socio Legal and Forensic Context in Academic Research
Patterns of Emergence and Market Dynamics within the Global NPS Landscape
Cumyl-BC-HPMEGACLONE was first identified in Germany in September 2020 wikipedia.org. Its appearance signifies a continuous evolution within the synthetic cannabinoid market, which has seen a rapid succession of structurally diverse compounds designed to circumvent existing controls. As one of the largest classes of NPS, SCRAs, including this compound, are frequently encountered in herbal mixtures or as pure powders sold online as "research chemicals" researchgate.netnih.gov. The market dynamics are characterized by a "cat-and-mouse game" where manufacturers adapt chemical structures in response to legislative actions, leading to the continuous emergence of novel analogues nih.gov. The introduction of compounds with specific structural modifications, such as the norbornyl methyl (NBM) side chain in this compound, is often a direct reaction to legislative amendments aimed at controlling precursor structures researchgate.netacs.org.
Challenges in Rapid Identification and Analytical Method Development for Novel SCRAs
The rapid structural diversification of SCRAs poses significant challenges for forensic laboratories. The identification of this compound and its isomers requires sophisticated analytical techniques. Comprehensive structural characterization typically involves a suite of orthogonal methods, including gas chromatography-mass spectrometry (GC-MS), liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS), high-resolution LC-ESI-MS (HR-LC-ESI-MS), and nuclear magnetic resonance (NMR) spectroscopy researchgate.netnih.govresearchgate.netnih.gov.
Distinguishing between positional isomers, such as the endo- and exo-isomers of the norbornyl methyl side chain, is crucial for accurate identification and can be achieved through techniques like IR and NMR spectroscopy researchgate.netnih.gov. The availability of verified spectra and reference standards is paramount for reliable identification, especially given the lack of published data for many emerging NPS researchgate.netuva.nl. The development of robust analytical methods is an ongoing process, often driven by the need to detect substances that may not be covered by existing libraries or screening methods researchgate.netuva.nl.
Implications of Generic Legal Frameworks and Chemical Adjustments on SCRA Proliferation
Legal frameworks play a critical role in controlling the proliferation of SCRAs. This compound is subject to various legal controls depending on the jurisdiction. For instance, it is listed as Schedule II in Canada, its industrial and scientific use is regulated under Germany's New Psychoactive Substances Act (NpSG), and it falls under the UK's Psychoactive Substances Act wikipedia.org. The German NpSG, which employs a generic approach to control groups of substances based on their chemical structures, has been instrumental in adapting to the evolving NPS landscape researchgate.netnih.govunodc.org.
However, chemical adjustments by manufacturers, such as the introduction of the norbornyl methyl (NBM) side chain, are often designed to circumvent these generic definitions. For example, the NBM tail structure in this compound emerged partly as a response to legislative updates that controlled cyclobutyl methyl (CBM) SCRAs acs.org. This highlights the continuous challenge of keeping legislation current with the rapid pace of chemical innovation in the NPS market, necessitating a dynamic approach to drug control nih.govnih.gov.
Role of Early Warning Systems and Research Collaboration in Monitoring New Substances
Early warning systems (EWS) are vital for the timely detection and reporting of emerging NPS like this compound. The European Union Early Warning System (EU EWS) monitors synthetic cannabinoids, which constitute the largest group of substances reported to the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) researchgate.neteuropa.eu. Such systems facilitate the rapid dissemination of information about new substances, enabling coordinated responses from law enforcement, forensic laboratories, and public health bodies europa.eueuropa.eu.
Research collaboration, often supported by EU projects like ADEBAR plus, is essential for the comprehensive characterization and monitoring of these compounds researchgate.netnih.govnps-naming.com. By sharing analytical data, spectral information, and research findings, collaborative efforts enhance the capacity of laboratories worldwide to identify and understand the risks associated with novel SCRAs researchgate.netresearchgate.netnih.gov. This collaborative approach is crucial for developing effective strategies to mitigate the public health impact of emerging psychoactive substances.
Compound List:
this compound
Cumyl-BC[2.2.1]HpMeGaClone
SGT-271
Cumyl-CB-MEGACLONE
Cumyl-CH-MEGACLONE
Cumyl-PEGACLONE
Cumyl-NBMINACA
Cumyl-CBMEGACLONE
Cumyl-NBMEGACLONE
Cumyl-CBMICA
Cumyl-CBMINACA
5F-Cumyl-PEGACLONE
Cumyl-CBMICA
5F-MDMB-PICA
MDMB-4en-PINACA
4F-MDMB-BICA
ADB-FUBIATA
ADB-FUBIACA
CH-PIACA
Cumyl-BC[2.2.1]HpMINACA
Cumyl-BC[2.2.1]HpMICA
Cumyl-4CN-BINACA
Cumyl-BICA
Cumyl-PICA
Cumyl-5F-PICA
Cumyl-PINACA
Cumyl-5F-PINACA
UR-12
AD-18
PTI-3
5F-EDMB-PICA
EDMB-PINACA
3,4-EtPV
3,4-Pr-PipVP
MDA-19
EG-018
SDB-005
5F-SDB-005
5F-NPB-22
FUB-NPB-22
APINAC
5F-AKB-57
JWH-018
XLR-11
BB-22
5F-EMB-PICA
CUMYL-NBMICA
CH-PIACA
SDB-003
5F-SDB-003
MDMB-4en-PICA
MMB-4en-PICA
5F-MDMB-PICA
4F-MDMB-BUTINACA
MDMB-CHMICA
5F-MDMB-PINACA
AB-CHMINACA
ADB-CHMINACA
4F-MDMB-BICA
MDMB-4en-PINACA
JWH-251
JWH-250
JWH-311
JWH-203
JWH-249
4-MMC
3-MMC
2-MMC
THJ-018
THJ-2201
5F-AB-001
CP-55940
Δ9-THC
U-47700
O-774
Future Research Directions and Unanswered Questions
Exploration of Structure-Kinetic Relationships
Understanding how structural modifications influence the kinetic properties (absorption, distribution, metabolism, and excretion – ADME) of Cumyl-BC-HPMEGACLONE is crucial for optimizing its drug-like characteristics. Research in this area would involve synthesizing analogs with systematic variations in their side chains and core structure to observe the impact on their pharmacokinetic profiles. For instance, altering the lipophilicity through changes in functional groups or the cumyl moiety could significantly affect absorption and distribution. Similarly, modifications to the core pyrido[4,3-b]indole structure could influence metabolic stability and excretion rates.
Table 1: Hypothetical Structure-Kinetic Relationship Exploration
| Structural Modification Example | Potential Impact on Kinetics | Rationale |
| Cumyl group modification | Altered lipophilicity, metabolism | Changes in the isopropylbenzene moiety can affect membrane permeability and CYP450 enzyme interactions. |
| Norbornyl methyl side chain | Altered lipophilicity, steric hindrance | Modifications to the bicyclic side chain can influence binding to transporters and metabolizing enzymes. |
| Pyrido[4,3-b]indole core | Altered metabolic stability, receptor binding | Changes to the heterocyclic core can impact susceptibility to hydrolysis or oxidation and receptor interaction. |
| Introduction of polar groups | Increased water solubility, altered excretion | Adding hydroxyl or amine groups can improve excretion via the kidneys and reduce reabsorption. |
Elucidation of Complete Biotransformation Pathways Including Phase II Metabolism
A comprehensive understanding of how this compound is metabolized in biological systems is essential. Current research suggests that synthetic cannabinoids undergo extensive metabolism, primarily via Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions. For this compound, future research should aim to:
Identify Phase I Metabolites: Investigate oxidative modifications (e.g., hydroxylation, N-dealkylation) catalyzed by cytochrome P450 (CYP) enzymes, as well as potential reduction or hydrolysis reactions.
Characterize Phase II Metabolites: Determine if Phase I metabolites, or the parent compound itself, undergo conjugation reactions such as glucuronidation, sulfation, or acetylation. These reactions typically increase water solubility, facilitating excretion.
Map Metabolic Pathways: Elucidate the complete sequence of metabolic transformations, identifying key enzymes involved and the structures of all major metabolites. This is critical for understanding potential active or toxic metabolites.
Table 2: Potential Biotransformation Pathways and Enzymes
| Metabolism Phase | Reaction Type | Potential Enzymes Involved | Expected Outcome |
| Phase I | Oxidation | CYP450 isoforms (e.g., CYP3A4, CYP2D6) | Hydroxylation, N-dealkylation, O-dealkylation, oxidation of alkyl chains |
| Reduction | Reductases | Reduction of nitro or azo groups (if present) | |
| Hydrolysis | Esterases, Amidases | Cleavage of ester or amide bonds (if present) | |
| Phase II | Glucuronidation | UGTs (UDP-glucuronosyltransferases) | Conjugation with glucuronic acid, increasing water solubility |
| Sulfation | SULTs (Sulfotransferases) | Conjugation with sulfate (B86663) groups | |
| Acetylation | NATs (N-acetyltransferases) | Conjugation with acetyl groups | |
| Glutathione conjugation | GSTs (Glutathione S-transferases) | Conjugation with glutathione, often for detoxification |
Development of Predictive Models for SCRA Activity Based on Structural Motifs
Developing quantitative structure-activity relationship (QSAR) models or employing machine learning (ML) techniques could enable the prediction of this compound's "SCRA Activity" (assuming SCRA refers to a specific biological or chemical activity relevant to its known or potential applications) based on its structural features. This involves:
Feature Engineering: Identifying key structural motifs, physicochemical properties (e.g., logP, molecular weight, polar surface area), and topological descriptors that correlate with SCRA activity.
Model Development: Utilizing statistical methods or ML algorithms (e.g., Random Forests, Support Vector Machines, Neural Networks) to build predictive models trained on known data for this compound or structurally related compounds.
Validation: Rigorously validating these models using diverse datasets to ensure their accuracy, robustness, and applicability domain.
Table 3: Key Structural Motifs and Predicted SCRA Activity Correlation
| Structural Motif/Feature | Predicted Correlation with SCRA Activity | Rationale |
| Cumyl group | Potentially enhances lipophilicity and receptor binding affinity | The bulky, lipophilic nature may influence interactions within hydrophobic pockets of target receptors. |
| Bicyclo[2.2.1]heptane (Norbornyl) methyl group | May influence binding orientation and metabolic stability | The rigid, cyclic nature can enforce specific conformations and affect enzymatic accessibility. |
| Pyrido[4,3-b]indole core | Crucial for overall scaffold recognition and activity | This core structure is fundamental for interaction with cannabinoid receptors or other biological targets. |
| Presence of ketone group | May participate in hydrogen bonding or dipole-dipole interactions | The carbonyl oxygen can act as a hydrogen bond acceptor, influencing binding affinity. |
Advancements in High-Throughput Analytical Screening Methodologies
To efficiently characterize this compound and its derivatives, advancements in high-throughput analytical screening methodologies are essential. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Resolution Mass Spectrometry (HRMS) are vital for rapid identification and quantification of the compound and its metabolites in complex biological matrices. Future research could focus on:
Developing Rapid LC-MS/MS Methods: Optimizing chromatographic separation and mass spectrometric detection for high-throughput analysis of samples, reducing run times without compromising sensitivity or selectivity.
Utilizing HRMS for Novel Metabolite Discovery: Employing HRMS to accurately measure the mass-to-charge ratio of unknown compounds, facilitating the identification of novel metabolites or impurities.
Automated Sample Preparation: Integrating automated liquid handling systems and microfluidic devices for sample preparation to increase throughput and reproducibility.
Table 4: Analytical Methodologies for High-Throughput Screening
| Methodology | Key Application in this compound Research | Advantages | Limitations |
| LC-MS/MS | Quantification, metabolite identification | High sensitivity, specificity, rapid analysis, suitable for complex matrices | Requires standards for quantification, potential matrix effects |
| HRMS | Novel metabolite identification, impurity profiling | High mass accuracy, elemental composition determination, broad coverage | Can be less sensitive than MS/MS for specific targets |
| NMR Spectroscopy | Definitive structural elucidation | Provides detailed structural information, non-destructive | Lower sensitivity, requires larger sample amounts, slower |
| Automated Sample Prep | Increased throughput, reduced variability | Efficiency, reproducibility, reduced manual error | Initial setup cost, potential for cross-contamination |
Investigation of Previously Underexplored Side Chain and Core Modifications
While the cumyl moiety and the bicyclo[2.2.1]heptane (norbornyl) methyl tail are characteristic features of this compound, exploring other structural modifications could yield compounds with improved properties. Research could investigate:
Variations in the Cumyl Moiety: Replacing the phenyl ring or altering the isopropyl group to explore effects on lipophilicity, metabolic stability, and target interaction.
Modifications to the Norbornyl Group: Introducing substituents onto the norbornyl ring or exploring alternative bicyclic or cyclic structures.
Alterations to the Pyrido[4,3-b]indole Core: Investigating bioisosteric replacements of atoms within the core structure or modifying the ring fusion points to explore novel chemical space while potentially retaining key pharmacophoric features. This could involve scaffold hopping strategies.
Functionalization of the Core: Introducing or modifying functional groups directly on the pyrido[4,3-b]indole system to modulate electronic properties and binding interactions.
Table 5: Proposed Structural Modifications for Exploration
| Modification Type | Specific Example | Rationale for Investigation | Potential Outcome |
| Cumyl Group | Replace phenyl with heterocycle (e.g., pyridine) | Explore altered electronic properties and potential for new interactions. | Modified lipophilicity, altered metabolic profile, potentially different target selectivity. |
| Substitute phenyl ring with halogens or alkyl groups | Fine-tune electronic and steric properties. | Modulated potency, altered ADME properties, improved metabolic stability. | |
| Norbornyl Side Chain | Introduce hydroxyl or amine groups onto the norbornyl ring | Increase polarity, potentially improve solubility, and introduce new interaction points. | Enhanced aqueous solubility, altered receptor binding, potential for Phase II conjugation. |
| Replace norbornyl with a different rigid cyclic system (e.g., adamantane, cyclohexane) | Explore conformational rigidity and steric bulk effects on target interaction. | Altered binding affinity, different metabolic pathways, improved pharmacokinetic profiles. | |
| Pyrido[4,3-b]indole Core | Bioisosteric replacement of nitrogen atoms or carbon atoms in the rings | Generate novel scaffolds with similar pharmacophoric features (scaffold hopping) to explore new chemical space and IP. | Novel compounds with improved potency, selectivity, or pharmacokinetic properties, potentially overcoming existing patents. |
| Addition of substituents (e.g., halogens, methyl groups) to the core rings | Modulate electronic distribution and steric interactions. | Fine-tuned binding affinity, altered metabolic susceptibility, improved target engagement. |
Q & A
Basic: How should researchers design experiments to synthesize Cumyl-BC-HPMEGACLONE with high purity and yield?
Methodological Answer:
- Design of Experiments (DoE): Use factorial designs to optimize reaction parameters (e.g., temperature, stoichiometry, solvent polarity). Prioritize variables identified in preliminary screenings .
- Intermediate Characterization: Validate synthetic intermediates via NMR and mass spectrometry (MS) to ensure correct progression toward the target compound .
- Literature Benchmarking: Compare yields and purity metrics with existing protocols for structurally related cannabinoid analogs, adjusting catalysts or reaction times as needed .
Basic: What analytical techniques are critical for validating the structural identity of this compound?
Methodological Answer:
- Multimodal Spectroscopy: Combine H/C NMR, high-resolution MS (HRMS), and X-ray diffraction (XRD) for unambiguous structural confirmation. Cross-reference spectral data with computational predictions (e.g., DFT-calculated NMR shifts) .
- Purity Assessment: Use HPLC-UV/ELSD to quantify impurities (<0.5% threshold) and differential scanning calorimetry (DSC) to confirm crystallinity .
Advanced: How can researchers resolve contradictions between spectroscopic data and computational predictions for this compound?
Methodological Answer:
- Error Source Analysis: Evaluate experimental conditions (e.g., solvent effects on NMR shifts) and computational parameters (e.g., basis set selection in DFT). Replicate measurements under controlled humidity/temperature .
- Complementary Techniques: Use rotational spectroscopy or IR/Raman to resolve ambiguities in functional group assignments .
- Peer Validation: Engage in collaborative reanalysis with independent labs to rule out instrument-specific artifacts .
Advanced: What computational strategies are effective for predicting the physicochemical properties of this compound?
Methodological Answer:
- Density Functional Theory (DFT): Calculate logP, pKa, and solubility using software like Gaussian or ORCA. Validate predictions against experimental solubility profiles .
- Molecular Dynamics (MD): Simulate membrane permeability or protein-ligand interactions for biological activity hypotheses .
- Machine Learning: Train models on cannabinoid datasets to predict ADMET properties, ensuring training data excludes unreliable sources (e.g., non-peer-reviewed databases) .
Basic: How should researchers conduct a literature review to identify gaps in this compound-related studies?
Methodological Answer:
- Database Selection: Use SciFinder, Reaxys, and PubMed with Boolean operators (e.g., "this compound AND synthesis NOT industrial") to filter academic studies .
- Critical Appraisal: Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize studies with robust methodologies and avoid sources like non-peer-reviewed platforms .
Advanced: What strategies ensure reproducibility in this compound pharmacological assays?
Methodological Answer:
- Protocol Standardization: Pre-register experimental details (e.g., cell lines, incubation times) on platforms like Open Science Framework .
- Blinded Analysis: Use third-party labs for dose-response validations to minimize bias .
- Data Transparency: Publish raw datasets and code for statistical analyses in supplementary materials .
Advanced: How can researchers optimize reaction conditions for scaling this compound synthesis without compromising purity?
Methodological Answer:
- Kinetic Studies: Use in situ FTIR or ReactIR to monitor reaction progress and identify rate-limiting steps .
- Scale-Up DoE: Apply response surface methodology (RSM) to balance temperature and mixing efficiency in batch reactors .
- Green Chemistry Metrics: Calculate E-factors and atom economy to minimize waste during optimization .
Basic: How should researchers validate the biological activity of this compound in vitro?
Methodological Answer:
- Orthogonal Assays: Combine ELISA (e.g., CB1 receptor binding) and functional assays (e.g., cAMP inhibition) to confirm target engagement .
- Negative Controls: Include inactive analogs (e.g., methylated derivatives) to rule out nonspecific effects .
- Dose-Response Curves: Use ≥10 concentration points with Hill slope analysis to calculate EC/IC values .
Key Considerations for All Studies:
- Ethical Compliance: Adhere to IUPAC nomenclature and institutional guidelines for chemical safety .
- Data Integrity: Report uncertainties (e.g., ±SD in triplicate measurements) and limitations (e.g., solvent interference) .
- Collaboration: Leverage shared facilities for specialized analyses (e.g., synchrotron XRD) to enhance data credibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
